molecular formula C23H26N4O3S B4910308 5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine

5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine

Cat. No.: B4910308
M. Wt: 438.5 g/mol
InChI Key: NZFAWPKDFBEKKG-UHFFFAOYSA-N
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Description

5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with cyanoacetamide, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine or iodine in the presence of Lewis acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated furans.

Scientific Research Applications

5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl-6-amino-3-acyl-4-aryl-5-cyano-4H-pyran-2-carboxylates: These compounds share structural similarities and exhibit comparable biological activities.

    Pinacol boronic esters: Used in similar synthetic applications and undergo related chemical reactions.

Uniqueness

5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S.C5H11NO/c1-11-15(17(22)21-12-6-3-2-4-7-12)16(14-8-5-9-23-14)13(10-19)18(24)20-11;1-6-2-4-7-5-3-6/h2-9,16,20,24H,1H3,(H,21,22);2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFAWPKDFBEKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)S)C#N)C2=CC=CO2)C(=O)NC3=CC=CC=C3.CN1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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